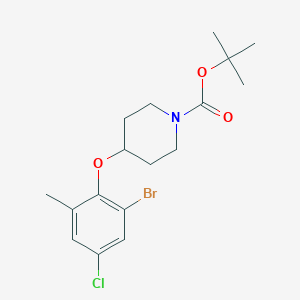![molecular formula C23H20N2O4 B2405132 2-amino-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 339062-56-5](/img/structure/B2405132.png)
2-amino-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-amino-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile” is a chemical compound with the molecular formula C21H26N2O6 . It has been studied for its crystal structure .
Synthesis Analysis
The compound can be synthesized under microwave irradiation in a one-pot reaction . The process involves the use of 3,5-cyclohexanedione, 3,4,5-trimethoxy-benzaldehyde, malononitrile, and 4-(dimethylamino)pyridine (DMAP) in ethanol .Molecular Structure Analysis
The crystal structure of the compound has been studied . It has a triclinic crystal system with the space group P-1 . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters have been reported .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the available resources, derivatives of 4H-chromene, a core structure in the compound, have been prepared under microwave irradiation in a one-pot reaction .Physical And Chemical Properties Analysis
The compound has a melting point of 226–227 °C . Its UV spectrum in methanol shows peaks at 269 and 211 nm . The IR spectrum shows peaks at 3422, 3337, 3215 (NH2), 2183 (CN), and 1651 cm-1 .Applications De Recherche Scientifique
Green Chemistry Approach
A novel green chemistry approach has been introduced for the synthesis of substituted 2-amino-4H-benzo[h]chromene-3-carbonitriles, utilizing Rochelle salt as a green, heterogeneous, and reusable catalyst. This method emphasizes eco-friendliness and sustainability in the synthesis process, offering a responsible route for the creation of these compounds (El-Maghraby, 2014).
Structural Analysis and Synthesis
The crystal structure of a specific derivative, 2-amino-5,6-dihydro-4-(3,4-dimethoxyphenyl)-4H-benzo[h]-chromene-3-carbonitrile, was analyzed, providing detailed insights into its molecular arrangement and properties. This understanding is crucial for its potential applications in various scientific domains (Zhuang et al., 2006).
Biological Properties and Applications
Antimicrobial Effects
The antimicrobial properties of 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives have been explored, indicating their potential as novel antibacterial drugs. These studies provide a foundation for further exploration of these compounds in medical and pharmaceutical applications (Moshafi et al., 2016).
Potential in Cancer Research
A derivative, 2-amino-5,6-dihydro-8-methoxy-4-phenyl-4H-benzo[h]chromene-3-carbonitrile, has shown significant cytotoxic effects on human glioblastoma cells, indicating its potential utility in cancer research and treatment. Understanding the mechanisms behind these effects can open new avenues in cancer therapy (Haiba et al., 2016).
Fluorescence Sensing Applications
2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile has been used as a 'Turn On' fluorescence chemosensor for the selective detection of Pb2+, showcasing its potential in environmental monitoring and safety applications. The ability of this compound to switch fluorescence in the presence of specific ions is a valuable characteristic for sensing applications (Sinha et al., 2013).
Mécanisme D'action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It is known that tmp-bearing compounds can inhibit their targets effectively . For instance, TMP-bearing compounds can fit into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, leading to a decrease in the biological activity of such analogs .
Biochemical Pathways
Tmp-bearing compounds have been associated with various bioactivity effects, indicating their potential impact on multiple biochemical pathways .
Result of Action
Tmp-bearing compounds have displayed notable anti-cancer effects . They have also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
Propriétés
IUPAC Name |
2-amino-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-26-18-10-14(11-19(27-2)22(18)28-3)20-16-9-8-13-6-4-5-7-15(13)21(16)29-23(25)17(20)12-24/h4-11,20H,25H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASRNVZBHIVOPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-benzamido-N-(2,3-dimethylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2405053.png)
![N-benzyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2405054.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2405058.png)
![6-(3-methoxypropyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2405060.png)
![[1,2,3]Thiadiazol-5-yl-acetic acid](/img/structure/B2405062.png)



![N-(3,4-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2405067.png)
![Sodium;(1R,2R,3S,4R)-2,3-dihydroxybicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2405068.png)

